(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a nitrobenzyl moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-2-carboxylic acid.
Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form ®-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid.
Alkylation: The protected pyrrolidine is then alkylated with 2-nitrobenzyl bromide in the presence of a strong base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can also undergo reduction to form various intermediates useful in further synthetic applications.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Amine Derivatives: Reduction of the nitro group yields amine derivatives.
Substituted Benzyl Compounds: Nucleophilic substitution reactions yield various substituted benzyl derivatives.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is widely used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: In the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Nitro Group: Participates in redox reactions, influencing the compound’s reactivity.
Pyrrolidine Ring: Provides structural rigidity and influences the compound’s binding affinity to biological targets.
tert-Butoxycarbonyl Group: Acts as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
- Nitro Group : The presence of the nitro group in ®-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid makes it more reactive in redox reactions compared to its analogs.
- Synthetic Versatility : The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZASBNTHVRNBK-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375963 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-20-2 | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2-nitrophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959578-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.